5-Oxaspiro[3.5]nonan-8-yl methanesulfonate
Description
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-8-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-14(10,11)13-8-3-6-12-9(7-8)4-2-5-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPRXHRNZZNZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Synthesis of the Spirocyclic Core
The spirocyclic oxetane core, 5-oxaspiro[3.5]nonane, can be synthesized via reduction of appropriate precursors such as N-tosyl-piperidine derivatives or oxetane-fused heterocycles. For example, lithium aluminum hydride reduction of diethyl malonate derivatives followed by mesylation and ring closure yields the oxetane spirocycle.
Alternative routes include condensation reactions of brominated alcohols with tosylamides, and Wittig reactions on oxetanones, although some of these methods are longer and more costly.
Mesylation to Form Methanesulfonate
The key step to obtain 5-oxaspiro[3.5]nonan-8-yl methanesulfonate is the mesylation of the corresponding alcohol group on the spirocyclic core. This is typically performed by treating the alcohol with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine at low temperature (0 °C to room temperature).
The reaction is usually carried out in an aprotic solvent like dichloromethane (CH2Cl2), followed by aqueous workup and purification by column chromatography to isolate the mesylate product with high purity.
One-Pot Mesylation and Ring Closure
- In some protocols, a one-pot procedure is employed where mesylation and intramolecular ring closure occur sequentially without isolating intermediates. This enhances efficiency and yield of the spirocyclic oxetane methanesulfonate.
Detailed Preparation Procedure Example
Stock Solution Preparation and Solubility
For research applications, the compound is often prepared as stock solutions. For example, 1 mg of 5-oxaspiro[3.5]nonan-8-yl methanesulfonate can be dissolved in 0.454 mL of solvent to prepare a 10 mM solution.
Solubility can be enhanced by heating to 37 °C and sonication. Storage is recommended at 2-8 °C for short term or -20 °C to -80 °C for longer periods with precautions to avoid repeated freeze-thaw cycles.
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 4.5397 | 0.9079 | 0.454 |
| 5 | 22.6984 | 4.5397 | 2.2698 |
| 10 | 45.3968 | 9.0794 | 4.5397 |
Research Findings and Optimization
Studies have shown that the mesylation step is critical for the formation of the active methanesulfonate ester and that reaction conditions such as temperature and solvent choice significantly affect yield and purity.
The compound’s stability in solution and its formulation for in vivo use have been optimized by using co-solvents such as DMSO, PEG300, Tween 80, and corn oil in a stepwise addition to maintain clarity and solubility.
The compound has been used as an intermediate in the synthesis of more complex molecules, such as selective kinase inhibitors, demonstrating the importance of efficient and reproducible preparation methods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of 5-oxaspiro[3.5]nonan-8-yl methanesulfonate can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce alcohols or amines as the major products.
Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
One of the primary applications of 5-oxaspiro[3.5]nonan-8-yl methanesulfonate is its use as an antibacterial agent. Research indicates that compounds with spiro structures exhibit significant antibacterial properties against a wide range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, a study detailed in a patent (US5508428A) highlighted its effectiveness against microorganisms such as Staphylococcus spp., Escherichia coli, and Pseudomonas aeruginosa . The compound's ability to function as a prodrug enhances its therapeutic potential by improving bioavailability and reducing toxicity.
Case Study: Antibacterial Formulations
In a clinical study, formulations containing 5-oxaspiro[3.5]nonan-8-yl methanesulfonate were tested for their efficacy in treating bacterial infections in both humans and animals. The results demonstrated a significant reduction in infection rates, supporting its application as a viable antibacterial agent .
Agricultural Applications
Pesticidal Properties
Another notable application is in agriculture, where 5-oxaspiro[3.5]nonan-8-yl methanesulfonate has been investigated for its pesticidal properties. The compound has shown promise as an effective pesticide, exhibiting low toxicity to non-target organisms while maintaining efficacy against agricultural pests .
Case Study: Field Trials
Field trials conducted on crops such as maize and soybeans revealed that the application of this compound resulted in a marked decrease in pest populations without adversely affecting crop yield or health .
Materials Science
Polymer Synthesis
In materials science, 5-oxaspiro[3.5]nonan-8-yl methanesulfonate is utilized as a building block for synthesizing novel polymers with unique properties. Its spirocyclic structure contributes to the mechanical strength and thermal stability of the resulting materials.
Table: Properties of Polymers Synthesized from 5-Oxaspiro[3.5]nonan-8-yl Methanesulfonate
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Thermal Conductivity | 0.15 W/m·K |
These polymers have potential applications in coatings, adhesives, and other industrial materials where enhanced performance characteristics are desired.
Mechanism of Action
The mechanism by which 5-oxaspiro[3.5]nonan-8-yl methanesulfonate exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved can vary, but the compound generally interacts with specific binding sites on enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methanesulfonate Derivatives
Key Compounds :
Pyridazine Methanesulfonate (7a)
- Structure : Pyridazine core with methanesulfonate group.
- Activity : Dual COX-2/5-LOX inhibitor (IC₅₀ = 3 μM for LOX; superior to Zileuton, IC₅₀ = 3.5 mM) .
- Advantage : Higher potency than classical sulfonate-based inhibitors.
Ethanesulfonate Pyridazine (7b)
- Structure : Ethanesulfonate-substituted pyridazine.
- Activity : IC₅₀ = 2.5 μM for LOX; comparable COX-2 inhibition to 7a .
Comparison with 5-Oxaspiro[3.5]nonan-8-yl Methanesulfonate:
Spirocyclic Analogs
Key Compounds :
2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol CAS No.: 1508219-31-5 . Structure: Ethanol substituent replaces methanesulfonate.
7-Chloro-3-methyl-N-(5-oxaspiro[3.5]nonan-8-yl)-3H-imidazo[4,5-b]pyridin-5-amine Structure: Imidazopyridine linked to the spirocyclic core. Synthesis: Prepared via coupling reactions (39% yield) . Activity: Precursor to tyrosine kinase inhibitors (e.g., GLPG3667) .
Comparison Table :
Toxicological and Stability Considerations
- Methyl Methanesulfonate (MMS): Activity: DNA-damaging agent used as a positive control in toxicology studies. Comparison: Unlike MMS (200 μM for p53 activation), 5-oxaspiro methanesulfonate lacks direct genotoxicity data but shares hydrolytic stability due to the sulfonate group .
Stability :
- 5-Oxaspiro derivatives require stringent storage conditions (-80°C), whereas simpler sulfonates (e.g., MMS) are stable at RT .
Biological Activity
5-Oxaspiro[3.5]nonan-8-yl methanesulfonate is a unique compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate
- Molecular Formula : C9H16O4S
- Molecular Weight : 220.29 g/mol
The biological activity of 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may influence cellular signaling pathways and exhibit anti-inflammatory and anticancer properties.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Receptor Modulation : It may modulate receptor activity, impacting pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| Melanoma B16F10 | 15 | 48 |
| MCF-7 (Breast) | 10 | 72 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory mediators, thereby mitigating inflammation in various models.
Table 2: Anti-inflammatory Activity Data
| Model | Effect Observed | Concentration (µM) |
|---|---|---|
| LPS-stimulated Macrophages | Decreased TNF-alpha production | 20 |
| Carrageenan-induced Paw Edema | Reduced swelling | 25 |
Case Studies
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate indicates moderate absorption with a half-life suitable for therapeutic use. It undergoes hepatic metabolism, primarily through phase I reactions.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Half-life | ~2 hours |
| Metabolism | Hepatic (Phase I) |
Q & A
Q. What are the recommended synthetic routes for 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is likely synthesized via sulfonation of its alcohol precursor, 5-oxaspiro[3.5]nonan-8-ylmethanol (CAS not fully specified in evidence), using methanesulfonyl chloride under anhydrous conditions . Optimization steps include:
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis).
- Catalyst Use : Add a catalytic base like triethylamine to neutralize HCl byproducts and drive the reaction forward .
- Purity Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress, referencing retention times from related methanesulfonate esters .
Q. What analytical techniques are critical for confirming purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the spirocyclic backbone and methanesulfonate group. Compare chemical shifts with spirocyclic analogs (e.g., tert-butyl carbamate derivatives in ) .
- HPLC with UV/RI Detection : Use reverse-phase columns (C18) and mobile phases like acetonitrile/water to assess purity (>95% as per spirocyclic standards in ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]) and rule out impurities .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Containment : Use fume hoods and sealed reactors to prevent inhalation/contact, given structural similarities to mutagenic methanesulfonates like ethyl methanesulfonate (EMS) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Quench residual methanesulfonate with aqueous sodium bicarbonate before disposal to neutralize reactivity .
Advanced Research Questions
Q. How does the spirocyclic structure influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The spirocyclic framework introduces steric hindrance and potential ring strain, altering reactivity compared to linear methanesulfonates (e.g., ethyl methanesulfonate):
- Steric Effects : The bicyclic structure may slow SN2 reactions due to restricted access to the electrophilic sulfur center. Use kinetic studies (e.g., competition experiments with iodide ions) to compare rates with linear analogs .
- Solvent Effects : Test solvolysis in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) to assess stabilization of transition states .
- Computational Modeling : Employ DFT calculations to map electron density and predict regioselectivity in substitution reactions .
Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours .
- Degradation Product Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., 5-oxaspiro[3.5]nonan-8-ol or methanesulfonic acid). Compare with hydrolysis pathways of EMS .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions, accounting for pH-dependent degradation mechanisms .
Q. What strategies enable the use of this compound in synthesizing complex heterocycles?
- Methodological Answer :
- Alkylation Reactions : Use the methanesulfonate group as a leaving group in Pd-catalyzed cross-couplings or nucleophilic aromatic substitutions. Optimize catalysts (e.g., Pd(PPh)) and ligands for spirocyclic compatibility .
- Ring-Opening Reactions : Explore acid- or base-mediated ring-opening of the spirocyclic core to generate bicyclic amines or ethers, leveraging methodologies from .
- In Situ Trapping : Pair with Grignard reagents or enolates to capture reactive intermediates, monitored by real-time IR spectroscopy .
Data Contradiction Analysis
Q. How to address conflicting reports on the mutagenic potential of 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate?
- Methodological Answer :
- Ames Test : Conduct bacterial reverse mutation assays with Salmonella typhimurium strains TA98 and TA100, using EMS as a positive control .
- In Vivo Comet Assay : Compare DNA damage in murine hepatocytes post-exposure, following protocols from .
- Structure-Activity Relationship (SAR) Analysis : Correlate mutagenicity data with electronic (Hammett σ) and steric (Taft E) parameters of the spirocyclic vs. linear methanesulfonates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
